molecular formula C18H23N3O6S B558301 Boc-His(Tos)-OH CAS No. 35899-43-5

Boc-His(Tos)-OH

Cat. No.: B558301
CAS No.: 35899-43-5
M. Wt: 409,46 g/mole
InChI Key: DCLJSEPKYJSEHW-HNNXBMFYSA-N
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Description

Boc-His(Tos)-OH, also known as tert-butoxycarbonyl-L-histidine p-toluenesulfonate, is a protected amino acid derivative commonly used in peptide synthesis. The compound features a tert-butoxycarbonyl (Boc) group protecting the amino group and a p-toluenesulfonyl (Tos) group protecting the imidazole side chain of histidine. These protective groups prevent unwanted side reactions during peptide synthesis, making this compound a valuable reagent in the field of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-His(Tos)-OH typically involves the protection of the amino and imidazole groups of histidine. The process begins with the protection of the amino group using tert-butoxycarbonyl chloride in the presence of a base such as sodium bicarbonate. The imidazole side chain is then protected by reacting the intermediate with p-toluenesulfonyl chloride in the presence of a base like pyridine. The reaction conditions often involve maintaining a low temperature to prevent side reactions and ensure high yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to handle the reagents and intermediates efficiently. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as crystallization or chromatography .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C18H23N3O6S
  • Molar Mass : 409.46 g/mol
  • Appearance : White crystalline solid
  • Melting Point : Approximately 125°C (decomposes)

The Boc group protects the amino group of histidine, while the Tos group stabilizes the imidazole ring, allowing for selective reactions during peptide synthesis.

Scientific Research Applications

Boc-His(Tos)-OH is widely utilized in several fields of research:

Peptide Synthesis

  • Building Block : It serves as a standard building block for introducing histidine residues in peptides through solid-phase peptide synthesis (SPPS).
  • Controlled Deprotection : The protective groups can be selectively removed under mild conditions, facilitating the controlled incorporation of histidine into peptide sequences.

Drug Development

  • Therapeutic Agents : The compound is instrumental in synthesizing peptide-based drugs. Histidine residues are critical for biological activity, enhancing the efficacy of therapeutic agents.
  • Targeted Drug Design : Research has shown that peptides containing histidine can improve binding affinity to specific receptors, making them valuable in cancer therapy and other targeted treatments.

Biological Studies

  • Enzyme Catalysis : Upon deprotection, free histidine can participate in enzyme-catalyzed reactions, playing a vital role in biochemical processes.
  • Protein Folding Studies : Studies have demonstrated that histidine contributes to stabilizing protein structures, essential for understanding protein folding mechanisms.

Case Studies and Research Findings

Several studies have highlighted the utility of this compound in various applications:

Study FocusFindings
Enzyme ActivityPeptides synthesized using this compound demonstrated enhanced catalytic activity when histidine was included at specific positions.
Therapeutic ApplicationsIncorporation into peptide-based drugs showed improved binding affinity to cancer-targeting receptors due to histidine's presence.
Protein FoldingPeptides prepared with this compound were analyzed for folding properties, revealing histidine's role in stabilizing protein structures.

Mechanism of Action

The mechanism of action of Boc-His(Tos)-OH primarily involves its role as a protected amino acid in peptide synthesis. The Boc and Tos groups protect the amino and imidazole groups, respectively, preventing unwanted side reactions during the synthesis process. Upon deprotection, the free histidine can participate in various biochemical reactions, including enzyme catalysis and metal ion coordination .

Comparison with Similar Compounds

Similar Compounds

    Boc-His(Bom)-OH: tert-butoxycarbonyl-L-histidine benzyloxymethyl ester.

    Fmoc-His(Tos)-OH: 9-fluorenylmethyloxycarbonyl-L-histidine p-toluenesulfonate.

Uniqueness

Boc-His(Tos)-OH is unique due to its specific protective groups, which offer stability under certain reaction conditions and can be selectively removed. This makes it particularly useful in solid-phase peptide synthesis, where selective deprotection is crucial for the stepwise assembly of peptides .

Biological Activity

Boc-His(Tos)-OH, also known as N-α-tert-butoxycarbonyl-N-im-tosyl-L-histidine, is a derivative of the amino acid histidine that incorporates protective groups to enhance its stability and reactivity during peptide synthesis. This compound features a tert-butoxycarbonyl (Boc) group protecting the amino group and a p-toluenesulfonyl (Tos) group on the imidazole side chain. Its molecular formula is C18H23N3O6S, with a molecular weight of approximately 421.45 g/mol. The protective groups allow for controlled incorporation into peptides, making it a valuable building block in solid-phase peptide synthesis.

Role of Histidine in Biological Systems

Histidine, the parent amino acid of this compound, plays several critical roles in biological processes:

  • Enzyme Catalysis : Histidine residues are often found in enzyme active sites where they can facilitate catalysis through proton transfer.
  • Metal Ion Binding : The imidazole ring of histidine can coordinate with metal ions, which is crucial for the function of many metalloproteins.
  • Precursor for Histamine : Histidine serves as a precursor for histamine, a vital neurotransmitter involved in immune responses and gastric acid secretion.

Table 1: Comparative Analysis of Histidine Derivatives

Compound NameStructure FeaturesUnique Properties
This compoundBoc and Tos protecting groupsVersatile applications in peptide synthesis
Boc-His(Boc)-OHTwo Boc groupsEnhanced stability and protection
Fmoc-His(Trt)-OHFmoc protection with trityl groupDifferent protective strategy

Case Study: Peptide Synthesis and Biological Activity

In a study examining the incorporation of histidine into peptides, researchers utilized this compound to synthesize peptides with enhanced biological activity. The resulting peptides demonstrated improved binding affinities for metal ions, which are essential for their enzymatic functions. Techniques such as nuclear magnetic resonance (NMR) spectroscopy were employed to analyze these interactions at a molecular level, confirming the role of histidine in modulating peptide conformation and activity.

Synthesis and Stability

The synthesis of this compound typically involves several steps:

  • Protection of the amino group with the Boc group.
  • Protection of the imidazole side chain with the Tos group.
  • Purification using techniques such as high-performance liquid chromatography (HPLC).

The protective groups not only enhance stability but also influence solubility and bioavailability when incorporated into larger peptide structures.

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing Boc-His(Tos)-OH in solid-phase peptide synthesis (SPPS)?

  • Methodological Answer : Synthesis requires careful selection of protecting groups to avoid premature deprotection. The Tos (tosyl) group on the histidine imidazole ring prevents undesired side reactions during coupling . Protocols should specify:

  • Activation reagents (e.g., DIC/Oxyma-B) and solvent systems (e.g., dichloromethane) to minimize racemization .
  • Purification via reverse-phase HPLC, with analytical validation using TLC (≥98% purity) and mass spectrometry .

Q. How can researchers validate the identity and purity of this compound?

  • Methodological Answer : Combine orthogonal analytical techniques:

  • NMR spectroscopy to confirm the Boc and Tos group positions .
  • HPLC (e.g., C18 column, gradient elution) to assess purity, referencing retention times from established methods .
  • Melting point analysis (dec. ~130°C) to cross-check against literature data . Discrepancies require replication under controlled humidity/temperature .

Q. What are the solubility properties of this compound, and how do they influence experimental design?

  • Methodological Answer : The compound is sparingly soluble in aqueous buffers but dissolves in polar aprotic solvents (e.g., DMF, DCM). For coupling reactions:

  • Pre-dissolve in DMF (0.1–0.3 M) before adding to resin-bound peptides .
  • Monitor solubility changes during pH adjustments to avoid precipitation .

Advanced Research Questions

Q. How can researchers mitigate side reactions involving this compound during carbodiimide-mediated couplings?

  • Methodological Answer : Side reactions like the Beckmann rearrangement (observed in similar histidine derivatives ) can be minimized by:

  • Using alternative coupling reagents (e.g., HATU instead of DIC) to reduce activation time.
  • Lowering reaction temperatures (0–4°C) and monitoring via real-time HPLC .
  • Incorporating scavengers (e.g., HOAt) to suppress byproduct formation .

Q. What strategies optimize the coupling efficiency of this compound in sterically hindered peptide sequences?

  • Methodological Answer : Steric hindrance requires iterative optimization:

  • Double coupling protocols : Repeat coupling steps with fresh reagents.
  • Microwave-assisted synthesis : Enhances reaction kinetics for challenging residues .
  • Post-coupling analysis : Use MALDI-TOF MS to detect incomplete couplings and adjust molar excess (2–5 eq.) .

Q. How do researchers reconcile discrepancies in reported physical properties (e.g., melting point, solubility) of this compound?

  • Methodological Answer : Contradictions often arise from batch variability or analytical conditions. To resolve:

  • Replicate experiments : Synthesize multiple batches under standardized conditions .
  • Cross-validate data : Compare TLC, HPLC, and DSC (differential scanning calorimetry) results across labs .
  • Publish detailed metadata : Report solvent purity, equipment calibration, and environmental controls to enhance reproducibility .

Q. What are the stability profiles of this compound under long-term storage, and how should they inform handling protocols?

  • Methodological Answer : Stability depends on storage conditions:

  • Short-term : Store at –20°C in desiccated, opaque containers to prevent moisture absorption and photodegradation .
  • Long-term : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC assays to establish degradation kinetics .

Q. Data Analysis and Interpretation

Q. How should researchers design experiments to assess the impact of this compound on peptide secondary structure?

  • Methodological Answer : Use spectroscopic and computational tools:

  • Circular dichroism (CD) : Compare α-helix/β-sheet content in peptides with/without histidine derivatives .
  • Molecular dynamics simulations : Model steric effects of the Tos group on conformational flexibility .
  • Statistical validation : Apply ANOVA to assess significance across ≥3 independent replicates .

Q. What statistical approaches are appropriate for analyzing contradictory data on this compound reactivity?

  • Methodological Answer : Employ meta-analysis frameworks:

  • Forest plots : Visualize effect sizes (e.g., coupling yields) across studies .
  • Sensitivity analysis : Identify outliers linked to specific reaction conditions (e.g., solvent purity, reagent age) .

Q. Ethical and Reproducibility Considerations

Q. How can researchers ensure compliance with reporting standards when publishing this compound-related findings?

  • Methodological Answer : Adhere to guidelines from journals like Beilstein Journal of Organic Chemistry:
  • Experimental transparency : Provide raw HPLC chromatograms, NMR spectra, and synthesis protocols in supplementary data .
  • Ethical data presentation : Avoid selective reporting; disclose failed coupling attempts and optimization steps .

Properties

IUPAC Name

(2S)-3-[1-(4-methylphenyl)sulfonylimidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O6S/c1-12-5-7-14(8-6-12)28(25,26)21-10-13(19-11-21)9-15(16(22)23)20-17(24)27-18(2,3)4/h5-8,10-11,15H,9H2,1-4H3,(H,20,24)(H,22,23)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCLJSEPKYJSEHW-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2)CC(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50424176
Record name Boc-His(Tos)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35899-43-5
Record name Boc-His(Tos)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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